3-{3-[(2-Bromo-2-methylpropanoyl)oxy]-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propoxy}-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propyl 2-bromo-2-methylpropanoate
Description
This compound is a highly branched, brominated polyester derivative characterized by a central polyol core (likely derived from a pentaerythritol-like scaffold) fully esterified with multiple 2-bromo-2-methylpropanoyl groups. Its structure consists of a tetrahedral carbon framework, with each hydroxyl group replaced by ester linkages to 2-bromo-2-methylpropanoyloxy moieties. The ester groups and bromine atoms may influence solubility in nonpolar solvents, reactivity toward hydrolysis, and applications in polymer chemistry or materials science .
Properties
Molecular Formula |
C34H52Br6O13 |
|---|---|
Molecular Weight |
1148.2 g/mol |
IUPAC Name |
[3-(2-bromo-2-methylpropanoyl)oxy-2-[[3-(2-bromo-2-methylpropanoyl)oxy-2,2-bis[(2-bromo-2-methylpropanoyl)oxymethyl]propoxy]methyl]-2-[(2-bromo-2-methylpropanoyl)oxymethyl]propyl] 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C34H52Br6O13/c1-27(2,35)21(41)48-15-33(16-49-22(42)28(3,4)36,17-50-23(43)29(5,6)37)13-47-14-34(18-51-24(44)30(7,8)38,19-52-25(45)31(9,10)39)20-53-26(46)32(11,12)40/h13-20H2,1-12H3 |
InChI Key |
QZIIQQIGYHRTNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OCC(COCC(COC(=O)C(C)(C)Br)(COC(=O)C(C)(C)Br)COC(=O)C(C)(C)Br)(COC(=O)C(C)(C)Br)COC(=O)C(C)(C)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dipentaerythritol hexakis(2-bromoisobutyrate) typically involves the esterification of dipentaerythritol with 2-bromoisobutyric acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods: In industrial settings, the production of Dipentaerythritol hexakis(2-bromoisobutyrate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: Dipentaerythritol hexakis(2-bromoisobutyrate) primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions are facilitated by nucleophiles, which replace the bromine atoms with other functional groups.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include thiols, amines, and alcohols.
Conditions: These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to enhance reaction rates.
Major Products: The major products formed from these reactions depend on the nucleophile used. For instance, reaction with thiols results in the formation of thioethers, while reaction with amines produces amides .
Scientific Research Applications
Dipentaerythritol hexakis(2-bromoisobutyrate) has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which Dipentaerythritol hexakis(2-bromoisobutyrate) exerts its effects is through ATRP. In this process, the compound acts as an initiator, where the bromine atoms are abstracted by a transition metal catalyst (e.g., copper) to form radicals. These radicals then initiate the polymerization of monomers, leading to the formation of polymers with controlled architecture and functionality .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to smaller brominated esters and polyesters allow for comparative analysis:
2-Bromo-2-methylpropanoic Acid (BrC(CH₃)₂COOH)
- Structure: A monocarboxylic acid with a single brominated methyl branch.
- Properties : Molecular weight 167.01 g/mol; boiling point 200°C (at 110 mmHg); slight solubility in water, better in alcohol and ether .
- Comparison: The target compound’s esterified derivatives lack the free carboxylic acid group, reducing polarity and enhancing solubility in organic solvents. The bromine content per molecule is lower in the monomeric acid but higher in the polymeric ester due to cumulative substitution .
Pentaerythritol Tetrakis(2-bromo-2-methylpropanoate)
- Structure : A tetraester derivative of pentaerythritol (C(CH₂OCOC(CH₃)₂Br)₄).
- Properties : Molecular weight ~800 g/mol; high thermal stability (decomposition >250°C); used as a flame retardant in plastics .
- Comparison : Both compounds share a polyol core, but the target compound’s additional propoxy branches and higher ester density may increase steric hindrance, slowing hydrolysis and enhancing thermal resistance .
(2S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid
- Structure : A chiral brominated hydroxy acid with a single stereocenter.
- Properties : Molecular weight 183.0 g/mol; soluble in polar solvents; used in pharmaceutical synthesis .
- Comparison : The hydroxyl group in this compound increases polarity and reactivity (e.g., in esterification), whereas the target compound’s fully substituted ester groups limit nucleophilic attack .
Data Tables
Table 1: Physicochemical Properties of Target Compound and Analogs
Table 2: Reactivity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
